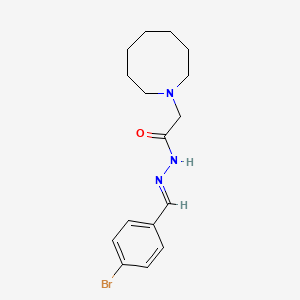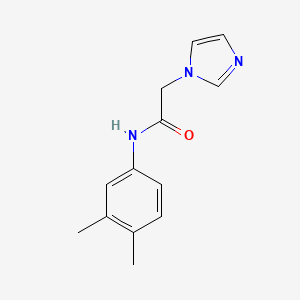![molecular formula C21H23N3O4 B5567306 N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5567306.png)
N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, while not directly documented, can be inferred from similar compounds within the N-aryl-1,3,4-oxadiazolyl benzamide class. These compounds are typically synthesized from 2-(4-methylphenyl)acetic acid, 1,2,3-trimethoxybenzene, and substituted benzoyl chlorides. The synthetic pathway involves the formation of 1,3,4-oxadiazol rings, a common structural feature in these molecules, which often exhibit significant biological activities, such as anticancer properties (Ravinaik et al., 2021).
Molecular Structure Analysis The molecular structure of compounds similar to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide often features intricate intermolecular interactions, such as hydrogen bonds, that contribute to their stability and biological activity. For example, structures within this chemical class are stabilized by N–H···O hydrogen bonds and exhibit π···π interactions between aromatic rings. These structural attributes could be extrapolated to understand the molecular structure and stability of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (Sharma et al., 2016).
Chemical Reactions and Properties The chemical reactivity and properties of N-aryl-1,3,4-oxadiazolyl benzamides, including potential compounds like N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, may involve interactions with biological targets through binding and inhibitory actions, which can be attributed to their specific functional groups and molecular configuration. The presence of the 1,3,4-oxadiazol ring and various substituents influences their reactivity towards biological molecules and enzymes (Gangapuram et al., 2009).
Physical Properties Analysis While specific data on N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not available, related compounds show characteristics such as crystallinity, melting points, and solubility influenced by their molecular framework and functional groups. These properties are crucial for understanding the compound's stability, formulation potential, and bioavailability (Kranjc et al., 2011).
Chemical Properties Analysis The chemical properties of N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can be deduced by examining similar molecular structures, which typically showcase varying degrees of acidity, basicity, reactivity with other chemical agents, and stability under different conditions. These aspects are influenced by the electronic structure, the presence of electron-donating or withdrawing groups, and the overall molecular conformation (Gein et al., 2017).
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that compounds structurally related to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide have potential anticancer properties. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of benzamides that exhibited significant anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds demonstrated moderate to excellent anticancer activity, with some showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).
Antibacterial and Antioxidant Activities
Compounds with structures similar to N-ethyl-2,6-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide have also been investigated for their antibacterial and antioxidant properties. In a study by Karanth et al. (2019), derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones demonstrated good antibacterial activity against Staphylococcus aureus and potent antioxidant activity (Karanth et al., 2019).
Electrophysiological Activity
Another study by Morgan et al. (1990) explored the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally related to the compound . They found these compounds to be potent selective class III agents, demonstrating efficacy comparable to sematilide, a clinical trial drug (Morgan et al., 1990).
Synthesis and Characterization
Studies have also focused on the synthesis and characterization of related compounds. For example, a study by Whitfield and Papadopoulos (1981) reported on the synthesis of compounds including 1,2,4-triazoles and 1,2,4-oxadiazoles, demonstrating the versatility and chemical reactivity of these benzamide derivatives (Whitfield & Papadopoulos, 1981).
Potential Antipsychotic Agents
A study by Högberg et al. (1990) synthesized and evaluated the antidopaminergic properties of benzamides including (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide. They found these compounds to be effective in vitro and in vivo, with potential as antipsychotic agents (Högberg et al., 1990).
NO Production Inhibitory Compounds
Kim et al. (2009) isolated benzamide derivatives from Limonia acidissima that effectively inhibited nitric oxide production in microglia cells, indicating potential therapeutic applications in inflammation-related disorders (Kim et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-2,6-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-5-24(21(25)19-16(26-3)7-6-8-17(19)27-4)13-18-22-20(23-28-18)15-11-9-14(2)10-12-15/h6-12H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQWCBJCSFHCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2,6-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5567224.png)
![2-(benzylthio)-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5567225.png)


![N-isobutyl-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B5567252.png)
![(4-ethoxyphenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5567261.png)
![3-{[4-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5567274.png)
![(1S*,5R*)-3-[2-(2-hydroxyethoxy)benzyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5567289.png)

![methyl 1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5567317.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567326.png)
![8-[4-(2-furyl)benzoyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5567333.png)

![2-(3-fluorophenyl)-N-methyl-N-[(5-methylisoxazol-3-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5567342.png)